molecular formula C12H15F2NO B13605213 3-(2,5-Difluorobenzyl)piperidin-3-ol

3-(2,5-Difluorobenzyl)piperidin-3-ol

Cat. No.: B13605213
M. Wt: 227.25 g/mol
InChI Key: WIGKXHSIDHUHHX-UHFFFAOYSA-N
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Description

3-(2,5-Difluorobenzyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a difluorobenzyl group attached to the piperidine ring, which imparts unique chemical and physical properties. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorobenzyl)piperidin-3-ol typically involves the reaction of 2,5-difluorobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperidin-3-ol. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography. The choice of reagents and reaction conditions may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorobenzyl)piperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,5-Difluorobenzyl)piperidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Difluorobenzyl)piperidin-3-ol
  • 3-(2,4-Difluorobenzyl)piperidin-3-ol
  • 3-(3,5-Difluorobenzyl)piperidin-3-ol

Uniqueness

3-(2,5-Difluorobenzyl)piperidin-3-ol is unique due to the specific positioning of the difluorobenzyl group, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C12H15F2NO

Molecular Weight

227.25 g/mol

IUPAC Name

3-[(2,5-difluorophenyl)methyl]piperidin-3-ol

InChI

InChI=1S/C12H15F2NO/c13-10-2-3-11(14)9(6-10)7-12(16)4-1-5-15-8-12/h2-3,6,15-16H,1,4-5,7-8H2

InChI Key

WIGKXHSIDHUHHX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CC2=C(C=CC(=C2)F)F)O

Origin of Product

United States

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